
1,1-Dichloronon-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloronon-1-ene is an organochlorine compound with the molecular formula C9H16Cl2. It is a colorless liquid that is primarily used in organic synthesis and industrial applications. The compound is characterized by the presence of two chlorine atoms attached to the first carbon of a nonene chain, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dichloronon-1-ene can be synthesized through several methods. One common approach involves the chlorination of nonene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dichloronon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the nonene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like carbon tetrachloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Nonanol derivatives.
Addition: Dihalononanes.
Oxidation: Nonanone or nonanoic acid.
Aplicaciones Científicas De Investigación
1,1-Dichloronon-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential effects on biological systems, including its role as a model compound in toxicology studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and surfactants.
Mecanismo De Acción
The mechanism by which 1,1-Dichloronon-1-ene exerts its effects involves its reactivity with nucleophiles and electrophiles. The presence of the double bond and chlorine atoms makes it a reactive species, capable of forming various intermediates and products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbocations during electrophilic addition or the generation of free radicals during oxidation.
Comparación Con Compuestos Similares
1,1-Dichloroethene: A smaller analog with similar reactivity but different physical properties.
1,1-Dichloropropene: Another analog with a shorter carbon chain.
1,1-Dichlorobutane: Similar structure but with a four-carbon chain.
Uniqueness: 1,1-Dichloronon-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This makes it particularly useful in applications requiring specific chain lengths and reactivity profiles.
Propiedades
Número CAS |
86001-97-0 |
|---|---|
Fórmula molecular |
C9H16Cl2 |
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
1,1-dichloronon-1-ene |
InChI |
InChI=1S/C9H16Cl2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-7H2,1H3 |
Clave InChI |
NXWYNQYIDYLFSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


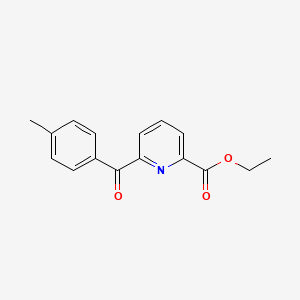
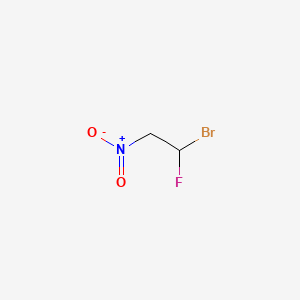
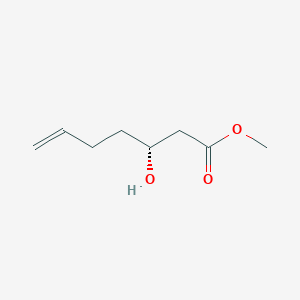
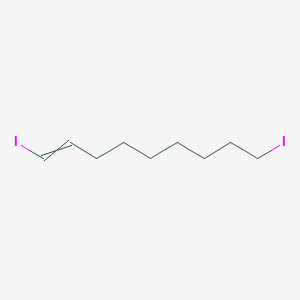
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)
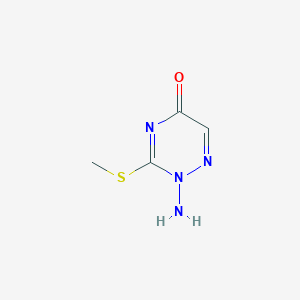
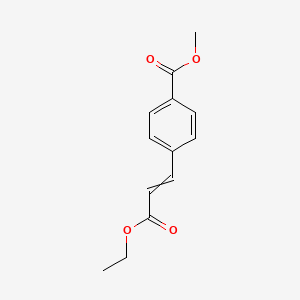

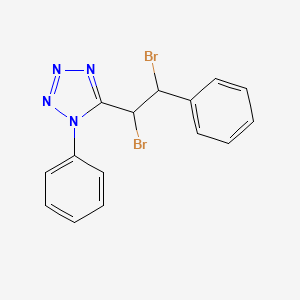
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)


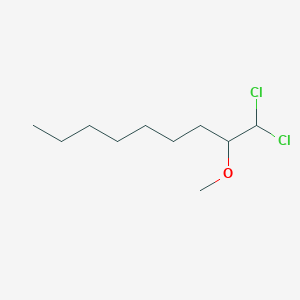
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
